molecular formula C14H19N3 B12876132 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine

1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine

Cat. No.: B12876132
M. Wt: 229.32 g/mol
InChI Key: JQPMWGGFQZDWKE-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized through alkylation of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine. A common method involves nucleophilic substitution using propyl halides under basic conditions:

Reaction Conditions

  • Substrate : 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

  • Reagent : Propyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 72–85%

This method is analogous to protocols for synthesizing N-alkylated pyrazoles, where the amine group undergoes alkylation to introduce the propyl substituent .

Halogenation at the Pyrazole Ring

Electrophilic halogenation occurs at the C4 position of the pyrazole ring, despite steric hindrance from the methyl group. This reactivity is attributed to the electron-donating effects of the amine and methyl substituents.

Bromination Protocol

  • Substrate : 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine

  • Reagent : N-Bromosuccinimide (NBS, 1.2 equiv)

  • Solvent : DMSO, room temperature, 3 hours

  • Yield : 82%

Halogenating AgentPositionYield (%)Conditions
NBSC482DMSO, rt
NISC478DMSO, rt
NCSC468DMSO, rt

DMSO acts as both solvent and catalyst, facilitating halogenation without requiring transition metals .

Functionalization of the Amine Group

The N-propyl amine group participates in condensation and acylation reactions:

Schiff Base Formation

Reaction with aldehydes forms imine derivatives:

  • Substrate : this compound

  • Reagent : Benzaldehyde (1.5 equiv)

  • Catalyst : Acetic acid, ethanol, reflux, 6 hours

  • Yield : 89%

Acylation

  • Reagent : Acetyl chloride (1.5 equiv)

  • Base : Pyridine, CH₂Cl₂, 0°C to rt, 2 hours

  • Yield : 91%

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds to form fused heterocycles:

Example Reaction

  • Substrate : Ethyl diazoacetate

  • Catalyst : Zn(OTf)₂, triethylamine

  • Product : Pyrazolo[1,5-a]pyrimidine derivative

  • Yield : 76%

Oxidation of the Propyl Group

The N-propyl chain can be oxidized to a carboxylic acid under strong conditions:

  • Reagent : KMnO₄, H₂O, 100°C, 8 hours

  • Yield : 58% (isolated as the carboxylic acid derivative)

Sulfonation and Electrophilic Substitution

Sulfonation at the phenyl ring proceeds under standard conditions:

  • Reagent : H₂SO₄, SO₃, 50°C, 4 hours

  • Yield : 65%

Key Structural Insights

  • The methyl groups at C1 and C4 direct electrophilic substitution to C4 due to steric and electronic effects .

  • The N-propyl amine enhances solubility in polar aprotic solvents, facilitating reactions in DMSO or DMF .

This compound’s versatility in halogenation, alkylation, and cycloaddition makes it valuable for pharmaceutical and materials science applications.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine, exhibit significant anticancer activity. A study demonstrated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Nonlinear Optical Properties

The compound exhibits promising nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. Its ability to generate high-frequency light through stimulated emission is of particular interest for developing advanced optical materials .

Electroluminescent Applications

Due to its unique electronic properties, this compound can be used in the fabrication of electroluminescent devices. The compound's ability to facilitate photo-induced electron transfer enhances its performance in light-emitting applications .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through apoptosis.
Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro.
Antimicrobial ActivityEffective against several bacterial strains; potential for new antibiotic development.
NLO PropertiesExhibited strong nonlinear optical characteristics suitable for photonic applications.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired therapeutic effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Biological Activity

1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The synthesis of this compound typically involves the condensation of appropriate hydrazines with substituted ketones or aldehydes to form the pyrazole ring. The compound's structure can be analyzed using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce inflammation in carrageenan-induced edema models by up to 85% compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely documented. A comparative study indicated that compounds with similar structures displayed activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 10 µg/mL against resistant strains .

Antitumor Activity

Pyrazole compounds have also been evaluated for their antitumor properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative closely related to this compound demonstrated significant cytotoxicity against various cancer cell lines .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, a series of pyrazole derivatives were administered to assess their anti-inflammatory properties. The results indicated that compounds with a similar structure to this compound significantly reduced paw edema and inflammatory markers in serum samples .

Case Study 2: Antibacterial Efficacy

A recent investigation focused on the antibacterial activity of pyrazole derivatives against multi-drug resistant bacteria. The findings revealed that certain compounds exhibited potent antibacterial effects with MIC values lower than those of conventional antibiotics .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Inhibition (%)
1,4-Dimethyl-3-phenyl-N-propyl...Anti-inflammatoryN/AUp to 85% TNFα
Similar Pyrazole Derivative AAntimicrobial10N/A
Similar Pyrazole Derivative BAntitumorN/ASignificant

Q & A

Basic Question: What are the optimal synthetic routes for 1,4-Dimethyl-3-phenyl-N-propyl-1H-pyrazol-5-amine, and how are intermediates characterized?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves multi-step processes starting with a 1,5-diarylpyrazole core template. For example, substituted pyrazole amines can be synthesized via condensation reactions of ketones or aldehydes with hydrazines, followed by alkylation or propylation. Key intermediates are characterized using:

  • Infrared (IR) Spectroscopy : To confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and molecular structure .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis : To confirm carbon, hydrogen, and nitrogen percentages (e.g., ±0.3% deviation from theoretical values) .

Basic Question: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Structural validation combines spectroscopic and crystallographic methods:

  • X-ray Crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., phenyl vs. propyl orientation) .
  • Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability (e.g., sharp endothermic peaks at 172–173°C indicate purity) .
  • Chromatographic Purity Checks : HPLC or GC-MS to assess synthetic yield and impurity profiles .

Advanced Question: How can computational methods like quantum chemical calculations improve reaction design for pyrazole derivatives?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory, DFT) with reaction path searches to predict energetically favorable pathways. For example:

  • Transition State Analysis : Identifies activation barriers for alkylation or cyclization steps .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for higher yields .
  • Feedback Loops : Experimental data (e.g., reaction yields) refine computational models iteratively .
    This approach reduces trial-and-error experimentation by >50% in some cases .

Advanced Question: How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound?

Methodological Answer:
DoE minimizes experimental runs while maximizing data output. Key steps include:

  • Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using Plackett-Burman designs .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., temperature vs. yield) .
  • Multivariate Analysis : Partial Least Squares (PLS) regression correlates reaction parameters with outcomes (e.g., purity vs. pH) .
    Case studies show DoE reduces optimization time by 30–40% compared to one-factor-at-a-time approaches .

Advanced Question: How do structural modifications (e.g., substituent position) influence the compound’s reactivity and biological activity?

Methodological Answer:
Comparative studies of pyrazole analogs reveal:

  • Electron-Withdrawing Groups (EWGs) : Substituents like -CF₃ at the 3-position enhance electrophilic reactivity (e.g., in nucleophilic aromatic substitution) .
  • Steric Effects : Bulky N-propyl groups reduce enzymatic degradation in biological assays .
  • Biological Activity : 3-Phenyl derivatives exhibit higher antimicrobial activity than methyl-substituted analogs due to improved membrane permeability .
    Quantitative Structure-Activity Relationship (QSAR) models can predict these trends .

Advanced Question: How to resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:
Discrepancies often arise from methodological variability. Robust approaches include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-Response Curves : IC₅₀ values should be calculated across ≥3 independent replicates .
  • Positive Controls : Compare results with established drugs (e.g., ciprofloxacin for antibacterial assays) .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

Advanced Question: What advanced separation techniques are recommended for purifying this compound?

Methodological Answer:

  • Membrane Technologies : Nanofiltration (NF) membranes with 200–300 Da cutoffs remove unreacted precursors .
  • High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradients resolve closely related isomers .
  • Supercritical Fluid Chromatography (SFC) : CO₂-based mobile phases improve resolution of chiral pyrazole derivatives .

Advanced Question: How to assess the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Kinetic Modeling : Arrhenius equations predict shelf life at room temperature using accelerated stability data .
  • LC-MS/MS : Detect degradation products (e.g., oxidation byproducts from N-propyl side chains) .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2,4-dimethyl-5-phenyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C14H19N3/c1-4-10-15-14-11(2)13(16-17(14)3)12-8-6-5-7-9-12/h5-9,15H,4,10H2,1-3H3

InChI Key

JQPMWGGFQZDWKE-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=NN1C)C2=CC=CC=C2)C

Origin of Product

United States

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